![molecular formula C19H17ClN4O4 B14751700 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride CAS No. 1172-37-8](/img/structure/B14751700.png)
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is a complex organic compound known for its unique chemical properties and applications It is characterized by the presence of both dimethylamino and dinitrophenyl groups attached to a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts . This reaction is carried out under reflux conditions in methanol for several days to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the dimethylamino and dinitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized forms of the compound, while reduction reactions can produce reduced forms with different electronic properties .
Aplicaciones Científicas De Investigación
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of electrochromic devices and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride involves its interaction with molecular targets through its electrochemical properties. The compound can undergo reversible redox reactions, which are accompanied by changes in its electronic absorption spectra . These properties make it useful in applications where controlled switching and data storage are required.
Comparación Con Compuestos Similares
Similar Compounds
4,4′-Bipyridinium derivatives: These compounds share similar electrochemical properties and are used in similar applications.
(2,4-Dinitrophenyl)pyridinium chloride: A closely related compound with similar structural features.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Another compound with a dimethylamino group, used in different applications.
Uniqueness
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is unique due to its combination of dimethylamino and dinitrophenyl groups, which impart distinct electrochemical properties. This makes it particularly valuable in the study of redox processes and the development of materials with specific electronic characteristics.
Propiedades
Número CAS |
1172-37-8 |
|---|---|
Fórmula molecular |
C19H17ClN4O4 |
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C19H17N4O4.ClH/c1-20(2)16-5-3-14(4-6-16)15-9-11-21(12-10-15)18-8-7-17(22(24)25)13-19(18)23(26)27;/h3-13H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CMBQXPGSZJOQJC-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


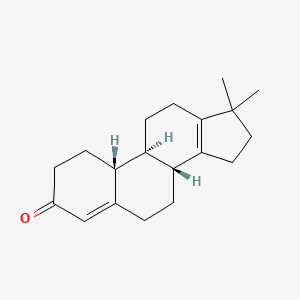
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
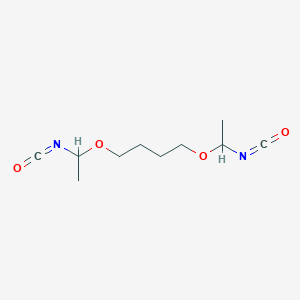


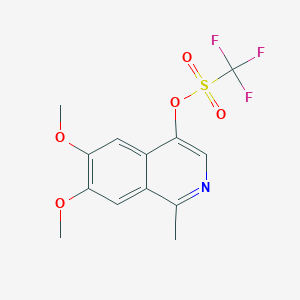
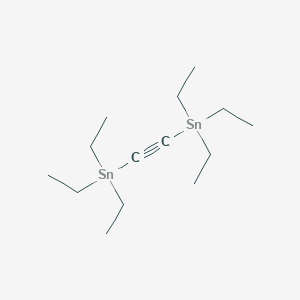
![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)

![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)
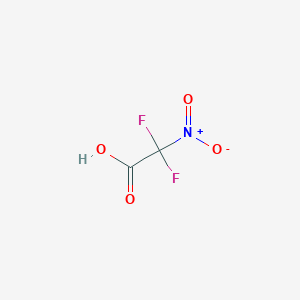
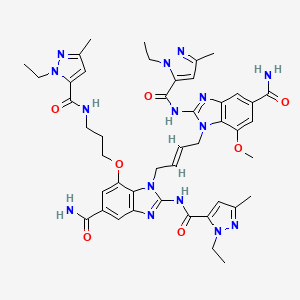
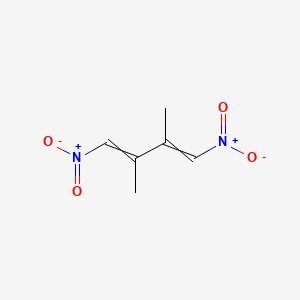
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)
